2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide

Physicochemical profiling Drug-likeness Kinase inhibitor design

Procure this pre-functionalized thiazole-acetamide to accelerate hit-to-lead kinase programs. The electron-withdrawing 4-methylsulfonyl group (Hammett σₚ ≈ +0.72) is a validated, metabolically stable bioisostere for clinical methyl-pyrazole hinge motifs—unlike chloro or trifluoromethoxy analogs, which lack this precedent. The pre-installed pyridin-3-yl acetamide enables direct N-alkylation, N-oxide formation, or cross-coupling, eliminating 2–3 de novo synthesis steps versus the carboxylic acid precursor (CAS 1105192-11-7). Deploy immediately in ABL1, VEGFR2, RET, or COX-2 screening panels where hinge-region hydrogen-bonding and favorable solubility (predicted logP ≈ 1.8, TPSA ≈ 127 Ų) reduce DMSO precipitation artifacts.

Molecular Formula C17H16N4O3S2
Molecular Weight 388.46
CAS No. 1105227-53-9
Cat. No. B2737986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide
CAS1105227-53-9
Molecular FormulaC17H16N4O3S2
Molecular Weight388.46
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C17H16N4O3S2/c1-26(23,24)15-6-4-12(5-7-15)20-17-21-14(11-25-17)9-16(22)19-13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,22)(H,20,21)
InChIKeyUTNSUMDCUHSYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide (CAS 1105227-53-9): Structural and Physicochemical Baseline for Procurement Evaluation


2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide (CAS 1105227-53-9) is a synthetic small molecule (MW = 388.5 g/mol, C₁₇H₁₆N₄O₃S₂) comprising a 2-aminothiazole core linked via an acetamide bridge to a pyridin-3-yl group and substituted at the exocyclic amine with a 4-(methylsulfonyl)phenyl ring . This compound belongs to the broader class of thiazole-based acetamides that have been investigated as kinase inhibitor scaffolds, particularly against ABL1 and VEGFR2 tyrosine kinases, and as anti-inflammatory agents targeting COX-2 [1]. The methylsulfonyl (-SO₂CH₃) substituent confers distinct electronic properties—strong electron-withdrawing character and hydrogen-bond-accepting capacity—that differentiate it from halogenated or trifluoromethoxy analogs commonly found in screening libraries [2].

Why Close Analogs of 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide Cannot Be Interchanged Without Quantitative Validation


Thiazole-acetamide derivatives bearing different aryl substituents at the 2-amino position exhibit markedly divergent biological profiles due to the influence of the para-substituent on electronic distribution, hydrogen-bonding capacity, and lipophilicity. For example, replacing the 4-methylsulfonyl group (-SO₂CH₃; Hammett σₚ ≈ +0.72) with a 3-chloro (-Cl; σₘ ≈ +0.37) or 4-trifluoromethoxy (-OCF₃; σₚ ≈ +0.35) substituent dramatically alters the compound's polarity (predicted logP differences >1.2 log units), hydrogen-bond acceptor count, and topological polar surface area (TPSA), each of which is a critical determinant of kinase hinge-region binding and pharmacokinetic permeability [1]. Furthermore, the methylsulfonyl group has been specifically validated as a metabolically stable bioisostere for the methyl-pyrazole moiety found in several clinical kinase inhibitors, whereas chloro and trifluoromethoxy analogs lack this established bioisosteric precedent [2]. These physicochemical and pharmacophoric differences mean that generic substitution of the target compound with a closely related analog—even within the same thiazole-acetamide series—cannot be assumed to preserve target engagement, selectivity, or cellular potency without side-by-side experimental verification.

Quantitative Differentiation Evidence for 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide vs. Closest Analogs and In-Class Candidates


Physicochemical Property Differentiation: Target Compound vs. 3-Chloro and 4-Trifluoromethoxy Analogs

The target compound's 4-methylsulfonyl substituent imparts a significantly higher topological polar surface area (TPSA ≈ 127 Ų) and lower predicted logP (≈ 1.8) compared to the 3-chloro analog (TPSA ≈ 79 Ų; logP ≈ 3.0) and the 4-trifluoromethoxy analog (TPSA ≈ 83 Ų; logP ≈ 3.5), based on standard computational predictions (Molinspiration/ALOGPS) [1]. The increased polarity of the methylsulfonyl group translates to a higher hydrogen-bond acceptor count (7 vs. 4 for the chloro analog), which is directly relevant to kinase hinge-region interactions where hydrogen-bonding with the backbone NH of residues such as Met318 (ABL1 numbering) governs inhibitor affinity [2].

Physicochemical profiling Drug-likeness Kinase inhibitor design

Antiproliferative Activity of the Closest Structurally Characterized Analog: Carboxylic Acid Derivative Against Triple-Negative Breast Cancer Cells

Although direct biological data for the target compound (1105227-53-9) are not publicly available in peer-reviewed literature, the closest characterized analog—2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid (CAS 1105192-11-7), which differs only by a carboxylic acid in place of the pyridin-3-yl amide—exhibited antiproliferative activity against MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC₅₀ of 12.3 μM in preliminary cell-based assays [1]. This provides a class-level benchmark: the methylsulfonylphenyl-aminothiazole scaffold demonstrates measurable cytotoxicity at low micromolar concentrations in an aggressive cancer model lacking targeted therapeutic options.

Anticancer activity Triple-negative breast cancer Thiazole SAR

Methylsulfonyl Group as a Validated Bioisostere in Kinase Inhibitor Design: Differentiation from Chloro and Trifluoromethoxy Analogs

The 4-(methylsulfonyl)phenyl group has been experimentally validated as a bioisosteric replacement for the methyl-pyrazole moiety in RET/VEGFR2 kinase inhibitors, offering the advantage of avoiding N-demethylation metabolic liability while maintaining ATP-binding site complementarity [1]. This bioisosteric relationship is not established for 4-chlorophenyl or 4-(trifluoromethoxy)phenyl groups, which lack the sulfonyl oxygen-mediated hydrogen-bonding network critical for mimicking the pyrazole N2 interaction with the kinase hinge region [2]. In the ABL1 kinase inhibitor series, 4-(methylsulfonyl)phenyl-substituted thiazoles (e.g., compound 2j) achieved ABL1 IC₅₀ = 5.37 ± 1.17 μM, demonstrating that the methylsulfonyl group can support productive kinase engagement [2].

Bioisosterism Kinase inhibitor Metabolic stability RET/VEGFR2

Commercial Availability and Purity Differentiation: Target Compound vs. Carboxylic Acid Analog as a Synthetic Building Block

The target compound (CAS 1105227-53-9, MW = 388.5) is commercially available from multiple vendors at quantities suitable for screening (milligram to gram scale), whereas the corresponding carboxylic acid analog (CAS 1105192-11-7, MW = 312.4) is more commonly stocked due to its utility as a synthetic intermediate . However, the target compound's pre-installed pyridin-3-yl amide eliminates the need for a late-stage amide coupling step that would be required if starting from the carboxylic acid analog, saving an estimated 2–3 synthetic steps and reducing the risk of low-yielding final transformations in medicinal chemistry campaigns [1].

Chemical procurement Synthetic accessibility Building block comparison

Optimal Application Scenarios for 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-Finding Campaigns Targeting ABL1, VEGFR2, or RET-Driven Cancers

The target compound's 4-(methylsulfonyl)phenyl group has been validated as a bioisostere for the methyl-pyrazole hinge-binding motif found in approved kinase inhibitors, and related thiazole analogs have demonstrated ABL1 kinase inhibition (IC₅₀ = 5.37 μM) [1]. Procure this compound as a screening hit or early lead scaffold in biochemical kinase assays against ABL1, VEGFR2, or RET, where the pyridin-3-yl amide can engage the kinase hinge region via hydrogen-bonding interactions analogous to those observed in co-crystal structures of pyridine-thiazole ROCK inhibitors [2].

Triple-Negative Breast Cancer (TNBC) Antiproliferative Screening

The class-level antiproliferative activity observed for the carboxylic acid analog (MDA-MB-231 IC₅₀ = 12.3 μM) supports screening the target compound in TNBC cell panels, where the pre-installed pyridin-3-yl amide is predicted to enhance potency through additional target engagement [3]. The compound's moderate predicted logP (≈ 1.8) and high TPSA (≈ 127 Ų) suggest favorable aqueous solubility for cell-based assay formatting without DMSO precipitation artifacts commonly encountered with more lipophilic analogs [4].

Anti-Inflammatory Target Validation via COX-2 Selectivity Screening

Thiazole derivatives bearing methylsulfonylphenyl groups have been investigated as COX-2 selective inhibitors . The target compound can be deployed in COX-1/COX-2 selectivity screening panels to establish whether the pyridin-3-yl amide extension improves COX-2 selectivity relative to simpler thiazole-sulfonamide analogs. The methylsulfonyl group's electron-withdrawing character may contribute to the time-dependent inhibition kinetics characteristic of diaryl heterocycle COX-2 inhibitors like celecoxib [5].

Medicinal Chemistry SAR Expansion Around the Thiazole C4-Acetamide Vector

As a pre-functionalized building block, the target compound enables direct SAR exploration at the pyridin-3-yl position through N-alkylation, pyridine N-oxide formation, or metal-catalyzed cross-coupling without requiring de novo synthesis of the thiazole core [6]. This reduces the synthetic cycle time by 2–3 steps compared to starting from the carboxylic acid analog (CAS 1105192-11-7), making it an efficient entry point for parallel library synthesis in hit-to-lead optimization programs .

Quote Request

Request a Quote for 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.